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molecular formula C6H10O3 B117006 DL-Pantolactone CAS No. 79-50-5

DL-Pantolactone

Cat. No. B117006
M. Wt: 130.14 g/mol
InChI Key: SERHXTVXHNVDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05821374

Procedure details

5 g (38.4 mmol) of 2-hydroxy-3,3-dimethyl-γ-butyrolactone (pantolactone) were dissolved in 118 ml of methylene chloride in a 200 ml sulphonation flask. 3.3 g (40.2 mmol) of sodium acetate and 3.6 g (15.5 mmol) of trichloroisocyanuric acid were added thereto. The mixture was cooled to 0° C. while stirring. A solution of 38.2 mg (0.24 mmol) of TEMPO in 2 ml of methylene chloride was dosed in within 10 minutes. The temperature was held at 0°-3° C. by constant cooling. After a reaction period of 7 hours the white precipitate was filtered off. The filtrate was concentrated. Chromatography of the residue (SiO2, toluene/ethyl acetate 85:15) and subsequent recrystallization of the chromatographed product gave 4.23g (86%) of ketopantolactone, m.p. 67.5°-68° C., GC content: 100% (area percent).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
118 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
38.2 mg
Type
catalyst
Reaction Step Four
Yield
86%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[C:7]([CH3:9])([CH3:8])[CH2:6][O:5][C:3]1=[O:4].C([O-])(=O)C.[Na+].ClN1C(=O)N(Cl)C(=O)N(Cl)C1=O>C(Cl)Cl.CC1(C)N([O])C(C)(C)CCC1>[CH3:8][C:7]1([CH3:9])[C:2](=[O:1])[C:3](=[O:4])[O:5][CH2:6]1 |f:1.2,^1:33|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1C(=O)OCC1(C)C
Name
Quantity
118 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
3.6 g
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
38.2 mg
Type
catalyst
Smiles
CC1(CCCC(N1[O])(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was dosed in within 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
was held at 0°-3° C. by constant cooling
CUSTOM
Type
CUSTOM
Details
After a reaction period of 7 hours the white precipitate
Duration
7 h
FILTRATION
Type
FILTRATION
Details
was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
Chromatography of the residue (SiO2, toluene/ethyl acetate 85:15) and subsequent recrystallization of the chromatographed product

Outcomes

Product
Name
Type
product
Smiles
CC1(COC(=O)C1=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.23 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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